1-Cyclopentylimidazolidin-2-one
Overview
Description
1-Cyclopentylimidazolidin-2-one is a compound with the CAS Number: 1279815-55-2 . It has a molecular weight of 154.21 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
Imidazolidin-2-ones and their analogues are structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . Over the years, sustainable and efficient protocols have been developed for the synthesis of these heterocycles . The most common approaches to imidazolidin-2-one derivatives include the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .Molecular Structure Analysis
The InChI Code for 1-Cyclopentylimidazolidin-2-one is 1S/C8H14N2O/c11-8-9-5-6-10 (8)7-3-1-2-4-7/h7H,1-6H2, (H,9,11) .Chemical Reactions Analysis
While specific chemical reactions involving 1-Cyclopentylimidazolidin-2-one are not mentioned in the search results, imidazolidin-2-ones are known to be involved in various chemical reactions. For instance, they can be transformed into a broad variety of complex structures .Physical And Chemical Properties Analysis
1-Cyclopentylimidazolidin-2-one is a powder that is stored at room temperature . It has a molecular weight of 154.21 .Scientific Research Applications
Thiazolidinediones and Their Bioactivity
Thiazolidinediones (TZDs) are a class of compounds containing the thiazolidinedione ring, which is a crucial pharmacophore in medicinal chemistry. This class of compounds has been extensively studied for its diverse biological activities, including antidiabetic, anti-inflammatory, and anticancer properties. The review by Mech et al. (2021) highlights the latest research on thiazolidinediones, focusing on their antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The impact of different substituents on the biological activity of thiazolidinediones was also discussed, providing insights into the structure-activity relationship crucial for drug development (Mech, Kurowska, & Trotsko, 2021).
Dipeptidyl Peptidase IV Inhibitors
Dipeptidyl peptidase IV (DPP IV) inhibitors are another area of interest in scientific research, especially for their role in treating type 2 diabetes mellitus. The review by Mendieta et al. (2011) covers the patents of DPP IV inhibitors, including those with thiazolidine structures. This class of drugs works by inhibiting the enzyme DPP IV, which is involved in glucose metabolism. The article provides a comprehensive overview of various chemical groups used as DPP IV inhibitors and discusses the importance of finding the perfect inhibitor for type 2 diabetes treatment that selectively inhibits glucose-dependent insulinotropic peptide (GIP) and glucagon-like peptide 1 (GLP-1) degradation without affecting other substrates or protein interactions (Mendieta, Tarragó, & Giralt, 2011).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-cyclopentylimidazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8-9-5-6-10(8)7-3-1-2-4-7/h7H,1-6H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEIKDHKWKLMNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentylimidazolidin-2-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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